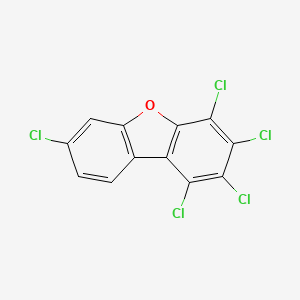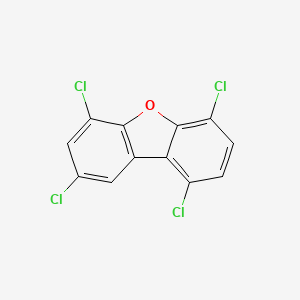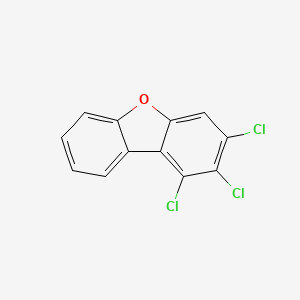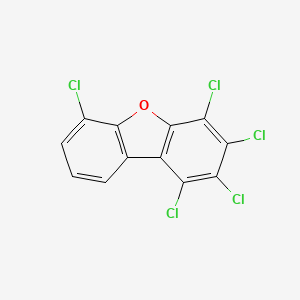
1,2,3,4,7-Pentachlorodibenzofuran
Overview
Description
1,2,3,4,7-Pentachlorodibenzofuran (1,2,3,4,7-PCDF) is an organic compound that belongs to a group of polychlorinated dibenzofurans (PCDFs). PCDFs are a class of persistent organic pollutants (POPs) that are widely distributed in the environment and have been linked to a variety of adverse health effects. PCDFs are produced through various industrial processes and can be found in a variety of products, including pesticides, plastics, and textiles. PCDFs are highly toxic and can accumulate in the environment, making them a significant health concern.
Scientific Research Applications
Environmental Contamination and Toxicology
1,2,3,4,7-Pentachlorodibenzofuran is a type of polychlorinated dibenzofuran (PCDF), which are known environmental contaminants. Studies have shown that these compounds are present in various municipal and industrial effluents, PCB mixtures, and in antiseptics and preservative solutions. The distribution and elimination of similar compounds like 1,2,3,7,8-pentachlorodibenzofuran (1PeCDF) have been evaluated in rats. It was found that after administration, 1PeCDF rapidly cleared from the blood and distributed to the liver, muscle, skin, and adipose tissue. It was metabolized and excreted primarily via bile into the feces (Brewster & Birnbaum, 1988).
Biochemical Interactions
The interaction of compounds like 2,3,4,7,8-pentachlorodibenzofuran (PenCDF) with cytochrome P-450 isozymes has been studied. In rats, PenCDF showed a high affinity to cytochrome P-450, particularly to the P-448 H isozyme, indicating its role as a storage site for PenCDF in the liver (Kuroki, Koga, & Yoshimura, 1986).
Carcinogenic Potential
Studies on the carcinogenicity of pentachlorodibenzofurans, including 2,3,4,7,8-pentachlorodibenzofuran, have been conducted. Tumors were observed in rats following subcutaneous administration of these chemicals, indicating a potential relationship between dosage and tumor occurrence (Nishizumi, 1989).
Ecological Impact and Degradation
The aquatic photodegradation of polychlorinated dibenzofurans, including 2,3,4,7,8-pentachlorodibenzofuran, has been studied. These compounds photolyzed slowly in water solutions, and reductive dechlorination was confirmed as a degradative pathway in lake water. This highlights the ecological impact and potential pathways for the degradation of such compounds in natural water bodies (Friesen, Foga, & Loewen, 1996).
properties
IUPAC Name |
1,2,3,4,7-pentachlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O/c13-4-1-2-5-6(3-4)18-12-7(5)8(14)9(15)10(16)11(12)17/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJZTBGOWIYFAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC3=C2C(=C(C(=C3Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00232561 | |
| Record name | 1,2,3,4,7-Pentachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00232561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83704-48-7 | |
| Record name | 1,2,3,4,7-Pentachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4,7-Pentachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00232561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4,7-PENTACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF2559610J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















